molecular formula C13H21N5O5 B13109387 5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide

5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13109387
M. Wt: 327.34 g/mol
InChI Key: SBZBBPXSNFKICU-GOZTYBTRSA-N
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Description

5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that includes a triazole ring, a cyclopentane ring, and a hydroxyethoxy group

Preparation Methods

The synthesis of 5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopentane ring, followed by the introduction of the triazole ring and the hydroxyethoxy group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the amino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The hydroxyethoxy group may also play a role in enhancing the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and cyclopentane-containing molecules. Compared to these compounds, 5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C13H21N5O5

Molecular Weight

327.34 g/mol

IUPAC Name

1-[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-5-aminotriazole-4-carboxamide

InChI

InChI=1S/C13H21N5O5/c1-13(2)22-9-6(5-7(10(9)23-13)21-4-3-19)18-11(14)8(12(15)20)16-17-18/h6-7,9-10,19H,3-5,14H2,1-2H3,(H2,15,20)/t6-,7+,9+,10-/m1/s1

InChI Key

SBZBBPXSNFKICU-GOZTYBTRSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)N3C(=C(N=N3)C(=O)N)N)C

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N3C(=C(N=N3)C(=O)N)N)C

Origin of Product

United States

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